molecular formula C10H10N2O2S B5528865 3-amino-1-naphthalenesulfonamide

3-amino-1-naphthalenesulfonamide

Cat. No. B5528865
M. Wt: 222.27 g/mol
InChI Key: YLPLYUPTDCGDEU-UHFFFAOYSA-N
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Description

"3-amino-1-naphthalenesulfonamide" is a chemical compound of interest in various fields of chemistry, including organic synthesis, materials science, and pharmacology. Its utility lies in its structural complexity and functional versatility, which enables a plethora of chemical reactions and applications.

Synthesis Analysis

The synthesis of naphthalenesulfonamide derivatives involves multi-component reactions or specific substitutions on the naphthalene ring. For instance, the synthesis of naphthalenesulfonato complexes with lanthanoids(III) showcases the intricate procedures involved in introducing sulfonamide groups to the naphthalene core (Ohki et al., 1985).

Molecular Structure Analysis

The molecular structure of naphthalenesulfonamide derivatives reveals complex interactions, such as hydrogen bonding networks and coordination to metal ions. Crystallographic studies of compounds like bis(3-aminopyridinium) 1,5-naphthalenedisulfonate dihydrate provide insight into the molecular geometry and intermolecular forces at play (Wang & Wei, 2008).

Chemical Reactions and Properties

Naphthalenesulfonamide compounds participate in a variety of chemical reactions, highlighting their reactivity and potential for synthesis of complex molecules. The synthesis of 5-(N-substituted-amino)sulfonyl-1-naphthyl-amine demonstrates the reactivity of the sulfonamide group in nucleophilic substitution reactions (Zhao Gui-sen, 2005).

Physical Properties Analysis

The physical properties of "3-amino-1-naphthalenesulfonamide" derivatives can vary significantly depending on the specific substituents and structural modifications. These properties are crucial for determining the compound's solubility, stability, and suitability for various applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are fundamental for understanding how these compounds behave under different conditions. Their ability to form complexes with metals, as shown in the synthesis and crystal structure analysis of lanthanoid complexes, is a key aspect of their chemical behavior (Ohki et al., 1985).

properties

IUPAC Name

3-aminonaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPLYUPTDCGDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminonaphthalene-1-sulfonamide

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